(2R)-2-Azido-3-(trityl-thio)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Azido-3-(trityl-thio)propanoic acid is an organic compound characterized by the presence of an azido group, a trityl-thio group, and a propanoic acid backbone
Mechanism of Action
Target of Action
This compound is a complex molecule and its interaction with biological systems is likely multifaceted .
Mode of Action
It is known to be an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs
Biochemical Pathways
It is often incorporated in analogs of bioactive peptides as a replacement of an N-terminal Cys . This suggests that it may play a role in peptide synthesis and protein modification, but the specific pathways and downstream effects are yet to be determined.
Result of Action
Given its use in organic synthesis and pharmaceuticals, it is likely to have diverse effects depending on the specific context of its use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Azido-3-(trityl-thio)propanoic acid typically involves multiple steps. One common approach is to start with a suitable precursor, such as (2R)-2-Amino-3-(trityl-thio)propanoic acid. The amino group is then converted to an azido group using reagents like sodium azide under appropriate reaction conditions. The trityl-thio group is introduced through a thiolation reaction involving trityl chloride and a thiol source.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Azido-3-(trityl-thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used in hydrogenation reactions.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-2-Azido-3-(trityl-thio)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-Azido-3-(benzyl-thio)propanoic acid
- (2R)-2-Azido-3-(methyl-thio)propanoic acid
- (2R)-2-Azido-3-(phenyl-thio)propanoic acid
Uniqueness
(2R)-2-Azido-3-(trityl-thio)propanoic acid is unique due to the presence of the trityl-thio group, which provides steric hindrance and influences the compound’s reactivity and interactions. This makes it distinct from other azido-thio derivatives and valuable for specific applications in synthetic and medicinal chemistry.
Properties
IUPAC Name |
(2R)-2-azido-3-tritylsulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c23-25-24-20(21(26)27)16-28-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,26,27)/t20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVBPYKEBGJMHV-FQEVSTJZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.